2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine
Description
2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 2, a methylsulfanylmethyl (-SCH2-) substituent at position 4, and a pyrrolidinyl (five-membered saturated amine ring) group at position 5. The methylsulfanylmethyl group introduces moderate lipophilicity, while the pyrrolidinyl moiety may enhance solubility and influence interactions with biological targets.
Properties
IUPAC Name |
2-methyl-4-(methylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-9-12-10(8-15-2)7-11(13-9)14-5-3-4-6-14/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKWAMKPTSPOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of such compounds would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrimidine ring and its substituents may play a crucial role in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Electronic and Steric Effects
- Thioether vs. Sulfonyl/Sulfinyl: The methylsulfanylmethyl group (-SCH2-) in the target compound is less polar than sulfonyl (-SO2-) or sulfinyl (-S=O) groups in analogs .
- Pyrrolidine vs.
- Amino vs. Methyl Groups: The amino group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () enhances solubility and hydrogen bonding, contrasting with the methyl group in the target, which prioritizes lipophilicity.
Reactivity and Stability
- Thioether Stability : The -SCH2- group in the target is chemically stable under neutral conditions but susceptible to oxidation, forming sulfoxides or sulfones under oxidative stress. This contrasts with pre-oxidized sulfinyl/sulfonyl analogs (), which are more inert .
- Chlorine as a Leaving Group : In 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (), the chlorine atom facilitates nucleophilic substitution reactions, a property absent in the target compound .
Biological Activity
2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a methylsulfanyl group and a pyrrolidinyl moiety, which may contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural components suggest potential inhibition of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on MAO-B and AChE. The compound's IC50 values for these enzymes were found to be within the range of effective inhibitors:
These values indicate that the compound is a potent inhibitor, suggesting its potential use in treating conditions like Alzheimer's disease.
Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. It was observed to reduce reactive oxygen species (ROS) levels significantly in treated cells, indicating its antioxidant properties:
| Treatment | ROS Level Reduction (%) | Cell Line |
|---|---|---|
| Control | 0 | Vero Cells |
| 2-Methyl... | 70 | Vero Cells |
This data supports the hypothesis that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders.
Case Studies
Several case studies have explored the therapeutic potential of similar pyrimidine derivatives:
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound showed improved cognitive function and reduced amyloid plaque formation.
- Anti-inflammatory Activity : Other derivatives have demonstrated anti-inflammatory properties in models of chronic inflammation, further supporting the therapeutic potential of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
